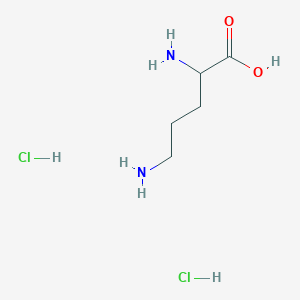

DL-Ornithine dihydrochloride

Description

Significance of Ornithine as a Non-Proteinogenic Amino Acid in Biological Systems

Ornithine is a key player in nitrogen metabolism, primarily recognized for its central role in the urea (B33335) cycle, a metabolic pathway that detoxifies ammonia (B1221849) in the liver by converting it to urea for excretion. wikipedia.orgacs.org The L-enantiomer, L-ornithine, is a direct intermediate in this cycle, where it is regenerated from L-arginine. wikipedia.orgdrugbank.com Beyond the urea cycle, ornithine serves as a precursor for the synthesis of other vital molecules, including polyamines like putrescine, spermidine, and spermine, which are essential for cell growth, differentiation, and proliferation. drugbank.com It is also a precursor for the amino acids proline and glutamate. frontiersin.org The D-enantiomer, D-ornithine, while less common, is found in some bacterial cell walls and can be metabolized by certain enzymes. elsevier.es The presence and metabolism of D-amino acids in various organisms are an active area of research. ontosight.ai

The following table summarizes the key biological roles of ornithine enantiomers:

| Biological Role | L-Ornithine | D-Ornithine |

| Urea Cycle | Central intermediate, facilitates ammonia detoxification. wikipedia.orgacs.org | Not directly involved in the mammalian urea cycle. |

| Polyamine Synthesis | Precursor for putrescine, spermidine, and spermine. drugbank.com | Can be a substrate for D-ornithine decarboxylase to produce putrescine in some organisms. researchgate.net |

| Amino Acid Synthesis | Precursor for proline and glutamate. frontiersin.org | Not a primary precursor in mammalian systems. |

| Other Functions | Modulates immune function and wound healing. drugbank.com | Found in bacterial cell walls. elsevier.es |

Historical Context of Ornithine Research and its Derivatives

The discovery of ornithine dates back to 1877 by Max Jaffé, who isolated it from the excrement of chickens that had been fed benzoic acid. The name "ornithine" is derived from the Greek word "ornis," meaning bird. A pivotal moment in understanding its biological significance came in 1932 when Hans Krebs and Kurt Henseleit elucidated the urea cycle, the first metabolic cycle to be described, with ornithine as a central component.

The synthesis of the racemic mixture, DL-ornithine, and its hydrochloride salt has been a subject of chemical research to provide a stable and usable form for various studies. acs.org The development of methods for the synthesis of ornithine derivatives has further expanded the scope of research, allowing for the investigation of specific enzymes and metabolic pathways. For instance, the synthesis of DL-α-difluoromethylornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase, has been instrumental in studying the roles of polyamines in cancer and other diseases. acs.org

Scope and Academic Relevance of DL-Ornithine Dihydrochloride (B599025) Investigations

The use of DL-Ornithine dihydrochloride in research is multifaceted. As a racemic mixture, it provides a tool to study the stereospecificity of enzymes and transport systems involved in ornithine metabolism. By comparing the effects of DL-ornithine with those of the pure L- or D-enantiomers, researchers can dissect the specific roles of each form.

Investigations involving this compound span various fields:

Enzymology: It is used to study the substrate specificity of enzymes such as ornithine decarboxylase and ornithine aminotransferase. frontiersin.orgnih.gov For example, studies have shown that while L-ornithine is the preferred substrate for many mammalian enzymes, some bacterial enzymes can act on D-ornithine. researchgate.net

Pharmacology and Drug Development: Derivatives of ornithine, often synthesized from the DL-racemic mixture, are investigated for their therapeutic potential. The development of enzyme inhibitors like DFMO is a prime example of how research starting with the basic amino acid can lead to potential drug candidates. acs.org

Plant Biology: Recent studies have explored the effects of both L- and D-ornithine on plant growth and stress tolerance, suggesting that D-amino acids may have biological roles in plants. nih.gov

The following table highlights some research areas where this compound is utilized:

| Research Area | Focus of Investigation | Key Findings |

| Enzyme Kinetics | Stereospecificity of ornithine-metabolizing enzymes. | Mammalian enzymes generally exhibit high specificity for L-ornithine, while some microbial enzymes can utilize D-ornithine. researchgate.netfrontiersin.org |

| Metabolic Pathway Analysis | Impact of racemic mixtures on metabolic flux. | Provides insights into the transport and metabolic fate of both D- and L-enantiomers. researchgate.net |

| Inhibitor Screening | Development of inhibitors for enzymes like ornithine decarboxylase. | Synthesis of compounds like DFMO from ornithine has led to potential therapeutic agents. acs.org |

| Agricultural Science | Effects of ornithine enantiomers on plant physiology. | Both L- and D-ornithine can influence plant growth and response to stress. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-diaminopentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBAVEGDXFHRQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Regulation and Modulation by Ornithine and Its Derivatives

Ornithine Decarboxylase (ODC) Activity and Inhibition

Ornithine Decarboxylase (ODC) is a pivotal enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. ebi.ac.uk

The catalytic activity of Ornithine Decarboxylase is dependent on its cofactor, pyridoxal (B1214274) 5'-phosphate (PLP). wikipedia.org The active form of ODC is a homodimer, with each monomer comprising a barrel domain and a sheet domain. wikipedia.org The catalytic site is located at the interface of these two domains. wikipedia.org

The catalytic cycle begins with the binding of the cofactor PLP to a lysine (B10760008) residue (Lys-69) within the active site, forming an internal Schiff base. wikipedia.orgnih.gov The substrate, L-ornithine, then displaces the lysine to form an external Schiff base with PLP. nih.gov This formation of the external aldimine Schiff base is a critical step, as the highly electrophilic nature of the Schiff base nitrogen facilitates the subsequent decarboxylation of ornithine. nih.gov The decarboxylation process is further promoted by the orientation of the substrate within a buried pocket, which destabilizes the charged carboxyl group. acs.org Following decarboxylation, the product, putrescine, is released, and the enzyme is regenerated for the next catalytic cycle through a transamination reaction involving the original lysine residue. nih.gov

Given the critical role of ODC in cell proliferation, its inhibition has been a significant area of therapeutic research. DL-α-Difluoromethylornithine Hydrochloride (DFMO), also known as Eflornithine, is a well-characterized irreversible inhibitor of ODC. glpbio.comscbt.com It acts as a "suicide inhibitor," meaning it is processed by the enzyme's catalytic mechanism to generate a reactive species that covalently modifies and inactivates the enzyme. wikipedia.orgsciencesnail.com

Eflornithine, being an analog of ornithine, enters the active site of ODC and undergoes decarboxylation, similar to the natural substrate. wikipedia.org However, the presence of the difluoromethyl group allows for the subsequent elimination of a fluoride (B91410) ion, creating a highly reactive intermediate. sciencesnail.com This intermediate then covalently binds to a nearby cysteine residue (Cys-360) in the active site, permanently inactivating the enzyme. wikipedia.org This irreversible inhibition effectively blocks the synthesis of polyamines. patsnap.com

Characteristics of DL-α-Difluoromethylornithine Hydrochloride (DFMO) as an ODC Inhibitor

| Characteristic | Description | Reference |

|---|---|---|

| Mechanism of Action | Irreversible "suicide" inhibitor of Ornithine Decarboxylase (ODC). | glpbio.comwikipedia.org |

| Chemical Nature | An ornithine analog with a difluoromethyl group. | wikipedia.org |

| Catalytic Process | Undergoes decarboxylation by ODC, followed by fluoride elimination to form a reactive intermediate. | sciencesnail.com |

| Enzyme Modification | The reactive intermediate covalently bonds with a cysteine residue (Cys-360) in the ODC active site. | wikipedia.org |

| Outcome | Permanent inactivation of the ODC enzyme, leading to the suppression of polyamine biosynthesis. | patsnap.comcaymanchem.com |

The modulation of ODC activity has profound effects on various cellular processes due to its control over polyamine levels. Polyamines, including putrescine, spermidine, and spermine, are cationic molecules essential for cell growth, division, and differentiation. wikipedia.orgnih.gov They play a crucial role in stabilizing DNA and RNA structure and are involved in DNA repair pathways. wikipedia.org

Inhibition of ODC by compounds like DFMO leads to the depletion of cellular polyamines. researchgate.net This depletion can arrest cell proliferation and induce apoptosis (programmed cell death). wikipedia.org Consequently, ODC has become a significant target in the development of therapies for conditions characterized by rapid cell proliferation, such as cancer and infections caused by parasites like Trypanosoma brucei. wikipedia.orgpatsnap.com Elevated ODC activity and polyamine levels are frequently observed in tumor cells, promoting their growth and division. wikipedia.orgnih.gov Therefore, inhibiting ODC can suppress carcinogenesis and tumor growth. researchgate.netcellsignal.com In some contexts, ODC inhibition has been shown to enhance the efficacy of cytotoxic chemotherapy in cancer cells. nih.gov Furthermore, polyamines are involved in skin and hair follicle growth, and ODC inhibitors are used to reduce unwanted hair growth. sciencesnail.commdpi.com

Ornithine Transcarbamylase (OTC) Function and Regulation

Ornithine Transcarbamylase (OTC) is a key mitochondrial enzyme in the urea (B33335) cycle, a metabolic pathway primarily occurring in the liver that detoxifies ammonia (B1221849) by converting it into urea for excretion. nih.govchop.edu

The urea cycle is a series of six enzymatic reactions that process excess nitrogen generated from protein and amino acid metabolism. medscape.comnewenglandconsortium.org OTC catalyzes the condensation of ornithine and carbamoyl (B1232498) phosphate (B84403) to form citrulline. wikipedia.orgwikipedia.org This reaction is a critical step for incorporating waste nitrogen, in the form of carbamoyl phosphate, into the cycle. medscape.com The activity of the urea cycle, and thus the rate of ammonia detoxification, is influenced by the function of OTC. The enzyme is predominantly expressed in the liver and to a lesser extent in the intestine. nih.govresearchgate.net In the liver, its primary role is in urea formation, while in the intestine, it is involved in the synthesis of citrulline for systemic use in amino acid homeostasis. researchgate.netnih.gov

Ornithine Transcarbamylase deficiency is the most common inherited disorder of the urea cycle and is inherited in an X-linked manner, meaning it primarily affects males. newenglandconsortium.orgwikipedia.org The deficiency is caused by mutations in the OTC gene, which can lead to a partial or complete lack of the OTC enzyme. orpha.netmedlineplus.gov

A non-functional or partially functional OTC enzyme disrupts the urea cycle, leading to the accumulation of ammonia in the blood (hyperammonemia). medlineplus.govrarediseases.org Ammonia is a neurotoxin, and its accumulation can lead to severe neurological damage, coma, and death if untreated. chop.edunewenglandconsortium.org In OTC deficiency, the substrates of the blocked reaction, ornithine and carbamoyl phosphate, accumulate. medscape.com The excess carbamoyl phosphate is shunted into an alternative metabolic pathway, leading to a significant increase in the urinary excretion of orotic acid, a key diagnostic marker. medscape.comnewenglandconsortium.org Plasma amino acid analysis in individuals with OTC deficiency typically reveals low levels of citrulline and arginine, and high levels of glutamine and alanine (B10760859). newenglandconsortium.org While hepatic ornithine levels increase, this can also be reflected in elevated serum levels. medscape.comtaylorandfrancis.com

Biochemical Findings in Ornithine Transcarbamylase (OTC) Deficiency

| Metabolite | Level | Location | Reference |

|---|---|---|---|

| Ammonia | High | Plasma | newenglandconsortium.org |

| Glutamine | High | Plasma | newenglandconsortium.org |

| Alanine | High | Plasma | newenglandconsortium.org |

| Citrulline | Low | Plasma | newenglandconsortium.org |

| Arginine | Low | Plasma | newenglandconsortium.org |

| Orotic Acid | Very High | Urine | newenglandconsortium.org |

| Ornithine | Often Elevated | Serum | medscape.com |

Arginase Activity and its Relationship to Ornithine Production

Arginase is a crucial manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. ebi.ac.uknih.govmdpi.com This enzymatic reaction is a key step in several metabolic pathways, including the urea cycle, and plays a significant role in regulating the availability of arginine for other cellular processes. nih.govnih.gov The production of ornithine through this reaction is essential for the synthesis of polyamines and proline, which are vital for cell proliferation and collagen formation. nih.gov

Mammals possess two distinct isoforms of arginase, Arginase I (ARG1) and Arginase II (ARG2), which are encoded by different genes. mdpi.com ARG1 is primarily a cytosolic enzyme found in high concentrations in the liver, where it functions as the final enzyme of the urea cycle, detoxifying ammonia. mdpi.com ARG2 is a mitochondrial enzyme with a broader tissue distribution, including the kidneys, prostate, and immune cells, where it is thought to regulate intracellular arginine and ornithine levels for biosynthetic purposes. nih.govatsjournals.orgoup.com

The activity of arginase is a critical determinant of the metabolic fate of L-arginine. It stands in direct competition with nitric oxide synthase (NOS) for their common substrate, L-arginine. oup.com Therefore, the upregulation of arginase activity can limit the arginine available for NOS, leading to reduced production of nitric oxide (NO), a key signaling molecule in vascular and immune regulation. nih.govoup.com

The conversion of L-arginine to L-ornithine and urea is the fundamental reaction catalyzed by arginase. ebi.ac.uknih.gov This hydrolytic process occurs in the active site of the enzyme, which contains a binuclear manganese cluster essential for catalysis. ebi.ac.uk The reaction mechanism involves a metal-bridging hydroxide (B78521) ion that performs a nucleophilic attack on the guanidinium (B1211019) group of the L-arginine substrate. ebi.ac.uk This leads to the formation of a tetrahedral intermediate, which then collapses to yield L-ornithine and urea. ebi.ac.uk

The reaction can be summarized as follows: L-arginine + H₂O → L-ornithine + Urea ebi.ac.uk

This enzymatic conversion is the primary source of endogenous ornithine for various metabolic pathways. nih.gov The ornithine produced can be further metabolized by ornithine decarboxylase (ODC) to form polyamines like putrescine, spermidine, and spermine, which are essential for cell growth and differentiation. mdpi.com Alternatively, ornithine can be converted to proline via the action of ornithine aminotransferase (OAT), providing a crucial component for collagen synthesis. nih.gov

The kinetic properties of arginase can vary depending on the isoform and the tissue source. The activation of arginase by Mn²⁺ is a key factor for its catalytic efficiency. nih.gov

Table 1: Research Findings on Arginase-Catalyzed Conversion of Arginine

| Study Focus | Organism/Cell Type | Key Findings | Reference |

| Enzymatic Process Development | Not specified | Developed a process for the enzymatic conversion of L-arginine to L-ornithine using arginase, highlighting the importance of Mn²⁺ for activation and ascorbic acid for stabilization for large-scale synthesis. | nih.gov |

| Metabolic Pathway Analysis | Bovine Mammary Epithelial Cells | Demonstrated that the Arginine-arginase-Ornithine pathway is an important regulator of casein synthesis and cellular proliferation. | researchgate.net |

| Coupled Enzyme System | Rummeliibacillus pycnus | Created a coupled system with arginase and urease for efficient L-ornithine production without the byproduct urea, achieving a 99.7% molar yield. | researchgate.net |

The cellular and extracellular pools of ornithine are significantly influenced by the modulation of arginase activity. Increased arginase expression or activity leads to elevated production of ornithine, while inhibition of the enzyme has the opposite effect. nih.govnih.gov This modulation can be physiological, as seen in response to cytokines, or pharmacological, through the use of specific arginase inhibitors. nih.gov

For instance, type 2 cytokines like IL-4 and IL-13 are known to upregulate the expression of Arginase I, particularly in macrophages. nih.gov This leads to an increased conversion of arginine to ornithine, which can promote tissue repair and cell proliferation through the production of polyamines and proline. nih.gov Conversely, pro-inflammatory signals can favor the competing NOS pathway. caldic.com

Arginase inhibitors are valuable research tools and potential therapeutic agents that allow for the specific modulation of this pathway. nih.gov By blocking the conversion of arginine, these inhibitors can decrease ornithine levels while simultaneously increasing the availability of arginine for the NOS pathway, thereby enhancing NO production. oup.comnih.gov

Numerous studies have demonstrated the impact of arginase modulation on ornithine levels in various contexts, from cancer cell lines to cardiovascular disease models.

Table 2: Effects of Arginase Inhibitors on Ornithine and Arginine Levels

| Inhibitor | Cell/Tissue Type | Arginase Activity | L-ornithine Concentration | L-arginine Concentration | Reference |

| nor-NOHA | Murine Renal Cell Carcinoma (CL-19) | Significantly reduced at 48 and 72 hours. | Significantly blocked accumulation after 48 hours. | Significantly blocked depletion after 48 hours. | nih.gov |

| nor-NOHA | Type 2 Diabetic Rats (Myocardium) | Inhibited | Plasma citrulline/ornithine ratio increased, suggesting a relative decrease in ornithine production. | Plasma citrulline/arginine ratio increased. | oup.com |

| L-norvaline | Activated Macrophages | Inhibited | Not directly measured, but inhibition of arginase led to increased NO production, implying reduced arginine-to-ornithine conversion. | Increased availability for NOS. | caldic.com |

Research has shown that in murine renal cell carcinoma cell lines expressing high levels of arginase II, the inhibitor Nω-hydroxy-nor-L-arginine (nor-NOHA) significantly reduces arginase activity. nih.gov This inhibition directly leads to a blockage in the accumulation of L-ornithine and the depletion of L-arginine in the culture medium. nih.gov Another study in activated macrophages demonstrated that the arginase inhibitor L-norvaline could increase NO production, particularly when extracellular arginine concentrations were limited, by preventing the conversion of arginine to ornithine. caldic.com These findings underscore the direct relationship between arginase activity and the size of the available ornithine pool.

Cellular and Molecular Mechanisms of Action

Effects on Gene Expression and Transcriptional Regulation

Ornithine and its metabolic derivatives can influence the transcriptional landscape of the cell, affecting genes involved in critical processes from cell cycle control to nitrogen metabolism.

The relationship between ornithine and the MYC oncogene is primarily mediated through the enzyme Ornithine Decarboxylase (ODC), for which ornithine is the substrate. The ODC gene is a direct transcriptional target of the c-Myc protein. nih.govpnas.orgnih.gov The c-Myc/Max heterodimer binds with high affinity to specific E-box sequences located in the first intron of the ODC gene, potently activating its transcription. nih.govpnas.orgoup.com This induction of ODC by MYC is a critical step in MYC-driven cell cycle progression and tumorigenesis, as ODC is the rate-limiting enzyme in the synthesis of polyamines, which are essential for cell proliferation.

Given this direct link, analogs of ornithine have been explored as a therapeutic strategy to counteract MYC-driven cancers. One such analog is difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. Research in transgenic mouse models of MYC-induced lymphoma has shown that targeting ODC with DFMO can significantly delay tumor development. This highlights that ODC is a crucial downstream target through which MYC exerts its oncogenic effects, and ornithine analogs that inhibit this enzyme can effectively disrupt this pathway.

Table 1: Key Findings on MYC and Ornithine Decarboxylase Regulation

| Finding | Organism/System | Significance | Reference(s) |

|---|---|---|---|

| ODC gene is a direct transcriptional target of c-Myc. | Murine fibroblasts | Establishes a direct molecular link between the MYC oncogene and the polyamine biosynthetic pathway. | nih.govpnas.org |

| c-Myc/Max complex binds to E-box sequences in the ODC gene intron. | Rat ODC gene | Defines the specific DNA binding sites for Myc-mediated transactivation of ODC. | oup.com |

The Arginine Vasopressin (AVP) gene encodes the precursor protein for the hormone vasopressin, which is crucial for regulating water balance and various other physiological processes. wikipedia.orgmedlineplus.gov The expression of the AVP gene is known to be regulated by several factors, including a transcription-translation feedback loop (TTFL) that is a core part of the circadian system and the transcription factor CREB3L1. wikipedia.orgnih.gov However, based on a review of the available scientific literature, there is no direct evidence to suggest that DL-Ornithine dihydrochloride (B599025) or ornithine itself directly modulates the gene expression or transcriptional regulation of Arginine Vasopressin (AVP).

Ornithine is a central intermediate in the urea (B33335) cycle (also known as the ornithine cycle), the primary pathway for the disposal of excess nitrogen in mammals. wikipedia.orgcreative-proteomics.com The expression of the genes encoding the five key enzymes of this cycle is coordinately regulated in response to factors such as dietary protein intake. nih.govnih.gov

Ornithine can also influence the expression of genes involved in amino acid catabolism through signaling pathways. In human hepatocytes, ornithine treatment has been shown to increase the mRNA and protein expression levels of Ornithine Decarboxylase (ODC) and Aspartate Aminotransferase (AST). semanticscholar.org This regulation is mediated through the activation of the mTORC1/NF-κB signaling axis, indicating that ornithine can act as a signaling molecule to control the expression of key enzymes in nitrogen and amino acid metabolism. semanticscholar.org Furthermore, in the context of MYC-driven cellular states, which often involve altered metabolism, ODC is a significant gene target, linking ornithine utilization directly to oncogenic transcriptional programs. embopress.org

Influence on Intracellular Signaling Pathways

Ornithine can act as a signaling molecule, directly activating specific intracellular pathways that are central to cellular growth and function.

L-ornithine has been identified as an activator of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a master regulator of cell growth, protein synthesis, and metabolism. nih.govcellsignal.com Studies in primary cultured rat hepatocytes have demonstrated that treatment with ornithine leads to the phosphorylation of downstream targets of mTORC1, including the 70-kDa ribosomal protein S6 kinase (p70S6K) and the ribosomal protein S6 (S6). nih.gov

The activation of mTORC1 by ornithine is a key mechanism through which it can promote the expression of genes involved in amino acid metabolism. semanticscholar.org Research has shown that ornithine stimulates mTORC1, which in turn activates NF-κB signaling, leading to increased expression of enzymes like AST and ODC. semanticscholar.orgresearchgate.net The precise mechanism by which ornithine activates mTORC1 may differ from that of other amino acids like leucine and could potentially involve the stimulation of growth hormone release, which is also known to activate the mTORC1 pathway in hepatocytes. nih.gov

Table 2: Research Findings on Ornithine and mTORC1 Activation

| Experimental Model | Key Observation | Downstream Effect | Reference(s) |

|---|---|---|---|

| Primary rat hepatocytes | Ornithine induces phosphorylation of p70S6K and S6. | Stimulation of the mTORC1 pathway, suggesting a role in promoting protein synthesis. | nih.gov |

L-ornithine plays a significant role in intracellular calcium (Ca2+) signaling by acting as an agonist for the Calcium-Sensing Receptor (CaSR). nih.gov The CaSR is a member of the Class C family of G-protein coupled receptors (GPCRs) that senses extracellular levels of calcium ions and other ligands, including amino acids and polyamines. nih.govwikipedia.org

In human kidney proximal tubular cells, L-ornithine activates the CaSR in a concentration-dependent manner. nih.gov This activation of the GPCR triggers a downstream signaling cascade, leading to an increase in intracellular Ca2+ concentration. nih.gov The mechanism involves a G-protein coupled pathway that stimulates receptor-operated Ca2+ entry (ROCE) through transient receptor potential canonical (TRPC) channels. nih.gov This L-ornithine-induced Ca2+ signaling has been shown to exert a protective function against oxidative stress in these cells. nih.gov

Table 3: Compounds Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| DL-Ornithine dihydrochloride | |

| Ornithine | Orn |

| Arginine | Arg |

| Arginine Vasopressin | AVP, Antidiuretic hormone (ADH) |

| Difluoromethylornithine | DFMO |

| Aspartate | |

| Glutamate | Glu |

| Urea | |

| Calcium | Ca2+ |

Involvement of Mitogen-Activated Protein Kinase (MAPK) Pathways

The cellular activities of ornithine are connected to the intricate network of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for translating extracellular signals into intracellular responses, governing processes like cell proliferation, differentiation, and apoptosis. The primary MAPK families include extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Research indicates that ornithine's influence on cellular behavior is, in part, mediated through the modulation of these specific kinase cascades.

Studies have demonstrated that the p44/42 MAPK pathway (also known as ERK1/2) is essential for the induction of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. nih.gov The use of specific inhibitors for p44/42 MAPK kinase (MEK) prevents the induction of ODC by various stimuli. In contrast, inhibitors of p38 MAPK have been found to enhance ODC induction, an effect that appears to be dependent on the activation of the p44/42 MAPK pathway. nih.gov This suggests a regulatory balance where the ERK1/2 pathway positively regulates ODC expression, while the p38 pathway may exert an opposing or modulatory effect.

Furthermore, L-ornithine has been implicated in activating the p38 MAPK pathway to confer protective effects against apoptosis and oxidative stress in certain cell types. nih.gov In the context of neural cell development, poly-L-ornithine, a polymer of ornithine, has been shown to promote the proliferation and preferred differentiation of neural stem/progenitor cells into neurons and oligodendrocytes. nih.govnih.gov This process is mediated through the ERK signaling pathway, as antagonists of ERK can inhibit these effects, while agonists can enhance them. nih.govresearchgate.net

| MAPK Pathway | Ornithine-Related Process | Observed Effect | Cell/System Studied |

| p44/42 MAPK (ERK1/2) | Ornithine Decarboxylase (ODC) Induction | Essential for induction; pathway activation leads to increased ODC. nih.gov | Human ECV304 cells |

| p44/42 MAPK (ERK1/2) | Neural Stem Cell Differentiation | Activation by poly-L-ornithine promotes differentiation into neurons and oligodendrocytes. nih.govnih.gov | Rat Neural Stem/Progenitor Cells |

| p38 MAPK | Ornithine Decarboxylase (ODC) Induction | Inhibition of p38 MAPK enhances ODC induction, suggesting a negative regulatory role. nih.gov | Human ECV304 cells |

| p38 MAPK | Cellular Protection | Activation by L-ornithine can reverse ROS production and apoptosis. nih.gov | Human Kidney (HK-2) cells |

Interactions with Neurotransmitter Systems and Receptors

Ornithine interacts with the central nervous system, partly through its modulation of the major inhibitory neurotransmitter system involving Gamma-Aminobutyric Acid (GABA). Specifically, L-ornithine has been shown to interact with GABA-A receptors. nih.gov These receptors are ligand-gated ion channels that, upon binding GABA, open to allow chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.

Research investigating the binding of various amino acids to GABA-A receptor-coupled sites found that L-ornithine was among a group of amino acids that inhibited the binding of t-[35S]butylbicyclophosphorothionate ([35S]TBPS), a compound that binds within the chloride ion channel of the GABA-A receptor. nih.gov The inhibitory action of L-ornithine was reversed by a GABA-A receptor blocker, indicating a direct or indirect interaction with the receptor complex. This has led to the speculation that certain amino acids, including ornithine, may act as GABA-mimetic compounds, potentially leading to desensitization of GABA-A receptors. nih.gov Furthermore, animal studies have suggested that the stress-reducing effects of L-ornithine may be mediated through the GABA receptor system. nih.gov

The interaction of ornithine with GABAergic systems contributes to its broader impact on neurotransmission and central nervous system (CNS) activity. Administration of L-ornithine has been observed to produce anxiolytic-like effects in animal models, which is consistent with its potential to enhance inhibitory neurotransmission. researchgate.net This effect is likely linked to its role as a metabolic precursor to GABA in certain neuronal populations. researchgate.netnih.gov

Beyond the GABA system, ornithine influences other aspects of CNS function. Studies in rats have shown that L-ornithine can activate sympathetic nerve activity and stimulate afferent vagal nerves, which in turn activates the CNS. nih.gov In a different context, intracerebellar administration of ornithine was found to reduce the activity of synaptic Na+, K+-ATPase. nih.gov This enzyme is critical for maintaining the ionic gradients necessary for neuronal excitability and neurotransmission. Its inhibition suggests a potential mechanism by which high concentrations of ornithine could disrupt normal neuronal function. nih.gov The ability of ornithine to cross the blood-brain barrier and enter mitochondria further supports its potential to modulate brain functions and neuronal metabolism. mdpi.com

| Area of Impact | Specific Effect of Ornithine | Potential Mechanism |

| Neurotransmitter System | Modulates GABA-A receptor complex. nih.gov | Acts as a GABA-mimetic, potentially desensitizing the receptor. nih.gov |

| Central Nervous System | Exhibits anxiolytic-like effects. researchgate.net | Conversion to the inhibitory neurotransmitter GABA in the brain. researchgate.netnih.gov |

| Autonomic Nervous System | Activates sympathetic nerve outflow and afferent vagal nerves. nih.gov | Direct stimulation of nerves in the gastrointestinal organs, leading to CNS activation. nih.gov |

| Synaptic Function | Reduces activity of synaptic Na+, K+-ATPase. nih.gov | Disruption of ionic homeostasis essential for neurotransmission. nih.gov |

Cellular Responses and Physiological Adaptations

Ornithine is a key molecule in fundamental cellular processes, including proliferation, differentiation, and apoptosis, largely through its conversion to polyamines by ornithine decarboxylase (ODC). Polyamines are essential for cell growth and division. lu.se

Proliferation: The activity of ODC is closely correlated with the growth status of cells, with higher activity observed in actively growing cells. nih.govnih.gov The regulation of ODC is therefore critical for controlling cell proliferation. For instance, ornithine decarboxylase antizyme 1 (OAZ1), a protein that targets ODC for degradation, inhibits the proliferation of human oral cancer cells and induces cell cycle arrest in the G0/G1 phase. spandidos-publications.com

Differentiation: Ornithine and its derivatives also play a role in cell differentiation. OAZ1, by controlling polyamine levels, has been shown to induce differentiation in cancer cells. spandidos-publications.com In the nervous system, the synthetic polymer poly-L-ornithine is used as a substrate to promote the differentiation of neural stem cells into specific lineages like neurons and oligodendrocytes. nih.govnih.govsigmaaldrich.com

Apoptosis: The relationship between ornithine metabolism and apoptosis (programmed cell death) is complex. ODC has been identified as a mediator of c-Myc-induced apoptosis. nih.govtandfonline.com Enforced expression of ODC can induce apoptosis, an effect that can be blocked by an ODC inhibitor. nih.govtandfonline.com This suggests that dysregulation of ODC and the resulting high levels of polyamines, such as putrescine, can trigger the apoptotic cascade. lu.se Conversely, in other contexts, L-ornithine has demonstrated protective effects, rescuing cells from ROS-induced apoptosis. nih.gov

Ornithine exhibits a dual role in the modulation of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. mdpi.com Its effects appear to be highly dependent on the cellular context, concentration, and physiological state.

On one hand, ornithine can contribute to oxidative damage. In vivo studies have shown that administration of ornithine can provoke lipid oxidative damage and lead to a compensatory activation of the enzymatic antioxidant defense system in the cerebellum of rats. nih.gov This suggests that an overload of ornithine can be pro-oxidant, potentially contributing to neuropathology in conditions of hyperornithinemia. nih.gov

On the other hand, ornithine can exert protective, antioxidant effects. In human proximal tubular cells, L-ornithine was found to significantly reduce ROS production induced by hydrogen peroxide and protect against cytotoxicity. nih.gov Studies in plant cells have also shown that ornithine enantiomers can regulate the activity of antioxidant enzymes and manage hydrogen peroxide content under conditions of osmotic stress. nih.gov This protective role may be linked to its function in metabolic pathways that support the synthesis of antioxidant compounds or influence signaling cascades that mitigate oxidative damage.

| Cellular Response | Role of Ornithine/Ornithine Metabolism | Key Findings |

| Proliferation | Pro-proliferative | ODC activity is highest in actively growing cells. nih.govnih.gov |

| Proliferation | Anti-proliferative | OAZ1, which degrades ODC, inhibits proliferation and causes G1 cell cycle arrest. spandidos-publications.com |

| Differentiation | Pro-differentiation | OAZ1 induces differentiation in oral cancer cells. spandidos-publications.com Poly-L-ornithine promotes differentiation of neural stem cells. nih.govnih.gov |

| Apoptosis | Pro-apoptotic | ODC mediates c-Myc-induced apoptosis; high putrescine levels can trigger apoptosis. lu.senih.govtandfonline.com |

| Apoptosis | Anti-apoptotic | L-ornithine can rescue cells from ROS-induced apoptosis. nih.gov |

| Oxidative Stress | Pro-oxidant | In vivo administration can provoke lipid peroxidation and oxidative damage. nih.gov |

| Oxidative Stress | Anti-oxidant | Protects against H2O2-induced ROS production; regulates antioxidant enzymes under stress. nih.govnih.gov |

Contributions to Tissue Repair and Protein Synthesis

This compound, primarily through its biologically active L-ornithine component, plays a significant role in tissue repair and protein synthesis. Its contributions are multifaceted, stemming from its roles as a precursor to vital molecules and its involvement in key metabolic pathways.

Ornithine is a central intermediate in the urea cycle, where it is synthesized from arginine. This process is crucial for the removal of excess nitrogen from the body. Beyond its function in detoxification, ornithine serves as a precursor for the synthesis of proline and polyamines, both of which are essential for tissue regeneration and protein synthesis. creative-proteomics.commaastrichtuniversity.nl

Role in Collagen Synthesis and Wound Healing:

Successful wound healing is heavily dependent on the synthesis and deposition of collagen, which provides the structural framework for new tissue. nih.gov L-ornithine contributes to this process by serving as a precursor for proline, a major amino acid component of collagen. maastrichtuniversity.nlnih.gov Studies have shown that during wound healing, there is an accumulation of ornithine in the extracellular fluid of the wound, which can then be converted to proline by fibroblasts, the cells responsible for collagen production. nih.gov

Research has demonstrated the positive effects of ornithine supplementation on wound healing. In a study involving mice, dietary ornithine supplementation was found to enhance wound breaking strength and collagen deposition. nih.govjohnshopkins.edu This effect was observed to be independent of the nitric oxide synthase pathway, suggesting a direct role of ornithine in the healing process. nih.govjohnshopkins.edu

A prospective, randomized, double-blind clinical trial on severe burn patients investigated the effects of ornithine alpha-ketoglutarate (a salt of ornithine) supplementation. The results showed a significant reduction in wound healing time in the group receiving ornithine compared to the control group. nih.gov

| Study Type | Subject | Intervention | Key Findings | Reference |

|---|---|---|---|---|

| Animal Study (Mice) | Wild Type and iNOS Knockout Mice | 0.5% Ornithine in diet | Enhanced wound breaking strength and collagen deposition. Increased wound fluid proline and ornithine levels. | nih.govjohnshopkins.edu |

| Human Clinical Trial (Severe Burn Patients) | 47 severe burn patients | Ornithine alpha-ketoglutarate (2 x 10g daily) | Significantly shorter wound healing time (60 +/- 7 days vs. 90 +/- 12 days in control group). | nih.gov |

Involvement in Protein Synthesis via Polyamines:

The synthesis of polyamines from ornithine is a critical step in tissue regeneration, as these molecules are required for the cell division and protein production necessary to rebuild damaged tissue. creative-proteomics.com

| Ornithine-Derived Molecule | Mechanism of Action | Contribution to Tissue Repair and Protein Synthesis | Reference |

|---|---|---|---|

| Proline | A primary component of collagen. | Provides structural integrity to new tissue during wound healing. | maastrichtuniversity.nlnih.gov |

| Polyamines (Putrescine, Spermidine, Spermine) | Essential for cell division, DNA stabilization, and modulating gene expression. | Facilitate cell proliferation and differentiation required for tissue regeneration and support the machinery of protein synthesis. | creative-proteomics.comcaringsunshine.com |

Research Methodologies and Translational Studies

In Vitro Experimental Models

In vitro models are fundamental in dissecting the molecular mechanisms of ornithine at the cellular level. These systems allow for controlled investigation of cellular transport, metabolic pathways, and cytotoxic effects.

Established cell lines offer a consistent and reproducible system for studying the effects of ornithine.

Chinese Hamster Ovary (CHO) Cells: CHO cells are frequently used in biotherapeutics and toxicology research. L-ornithine is often included as a media supplement in CHO cell culture studies to support growth and other cellular functions.

Retinal Pigment Epithelial (RPE) Cells: Human RPE cell lines, such as hTERT-RPE, are critical models for investigating diseases like gyrate atrophy, which is characterized by hyperornithinemia. Research has shown that inactivating the enzyme ornithine-δ-amino transferase (OAT) in these cells makes them susceptible to ornithine-induced cell death, thereby creating a disease model in a dish. arvojournals.org Studies using this model have focused on understanding ornithine transport mechanisms, identifying that cationic amino acid transporter-1 (CAT-1) plays a crucial role in ornithine uptake and subsequent cytotoxicity. arvojournals.org

Human Kidney 2 (HK-2) Cells: The HK-2 cell line, derived from human renal proximal tubules, is used to study renal physiology and nephroprotection. nih.govatcc.orgcytion.com Research has demonstrated that L-ornithine can protect HK-2 cells from apoptosis and necrosis induced by oxidative stress (e.g., H2O2) or crystal formation. researchgate.net These studies show that L-ornithine activates the Ca2+-sensing receptor, which in turn mitigates reactive oxygen species (ROS) production and cell death. nih.govresearchgate.net

Primary cells, being isolated directly from tissue, provide a model that more closely resembles the in vivo environment compared to immortalized cell lines.

Primary Human Hepatocytes: L-ornithine is a component in specialized media for the culture of primary human hepatocytes. It is used in selection media that lacks arginine but is supplemented with ornithine to eliminate undifferentiated stem cells from mature hepatocyte cultures.

Cultured Skin Fibroblasts: Fibroblasts from patients with metabolic disorders have been used to study ornithine metabolism. For instance, research on fibroblasts from a patient with hyperornithinemia, hyperammonemia, and homocitrullinuria syndrome investigated the pathway converting ornithine to proline, revealing altered enzyme kinetics in the patient's cells compared to controls. nih.gov

In Vivo Animal Models

Animal models are indispensable for studying the systemic effects of ornithine, including its impact on metabolism, behavior, and development, in a whole-organism context.

Rats and mice are the most common models for investigating the metabolic and behavioral consequences of altered ornithine levels.

Metabolic Studies: Rat models have been used to detail the metabolic fate of L-ornithine within the kidney. Studies have mapped the distribution of key enzymes like ornithine aminotransferase (OAT) and arginase II in different segments of the kidney tubules, particularly the proximal straight tubules, and have examined how ornithine is metabolized. physiology.org Other studies in diabetic rat models have implicated the ornithine decarboxylase pathway in the renal hypertrophy associated with the condition. nih.gov

Behavioral Studies: The behavioral effects of ornithine administration have been explored in mice. Orally administered L-ornithine has been shown to cross the blood-brain barrier and produce an anxiolytic-like effect, as measured by the elevated plus-maze test. nih.govresearchgate.net Further research demonstrated that L-ornithine can reduce stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, evidenced by decreased corticosterone (B1669441) levels in mice subjected to restraint stress. nih.gov Other studies have investigated its effects on learning and sleep, with chronic administration in early postnatal life leading to learning deficits in an open-field task in rats nih.gov, while other reports suggest it can increase sleep-like behavior in mouse pups. mdpi.com

| Study Focus | Animal Model | Key Methodologies | Observed Outcome | Reference |

|---|---|---|---|---|

| Anxiety | Mice | Elevated Plus-Maze Test | Increased time spent in open arms, suggesting anxiolytic-like effect. | nih.govresearchgate.net |

| Stress Response | Mice | Restraint Stress Model, Corticosterone Measurement | Decreased plasma corticosterone levels. | nih.gov |

| Learning & Memory | Rats (postnatal) | Open Field Task | Lack of habituation, implying a learning deficit. | nih.gov |

| Sleep | Mouse Pups | Behavioral Observation | Increased sleep-like behavior at higher concentrations. | mdpi.com |

Developmental toxicity studies in animal models are crucial for understanding the potential effects of a compound on embryonic and fetal development. Preclinical studies on 2-(difluoromethyl)-dl-ornithine (DFMO), an irreversible inhibitor of ornithine decarboxylase, have been conducted in pregnant rats and rabbits.

In these studies, developmental toxicity was observed at high dose levels, characterized by effects such as reduced fetal weights and increased skeletal variations. Notably, these effects occurred in the absence of significant maternal toxicity.

| Animal Model | Key Findings | Maternal No-Observable-Effect Level (NOEL) | Fetal No-Observable-Effect Level (NOEL) | Reference |

|---|---|---|---|---|

| Rats | Decreased fetal weights and increased incidence of skeletal variations (e.g., 14th rudimentary rib) at 200 mg/kg/day. | 200 mg/kg/day | 80 mg/kg/day | arvojournals.org |

| Rabbits | Increased early resorptions, decreased viable fetuses, and reduced fetal weights at 135 mg/kg/day. | 135 mg/kg/day | 45 mg/kg/day | arvojournals.org |

Clinical Research Designs

Human studies involving ornithine are often designed to assess its physiological effects, tolerability, and potential benefits for stress and sleep quality. The gold standard for such investigations is the randomized, double-blind, placebo-controlled trial.

In this design, participants are randomly assigned to receive either L-ornithine or a placebo. Neither the participants nor the researchers know who is receiving the active supplement until the study is concluded (double-blind). This methodology minimizes bias and allows for a robust assessment of the compound's effects. Such trials have been used to evaluate the impact of L-ornithine on subjective feelings of stress and sleep quality in healthy individuals, as well as to determine tolerability at graded supplementation levels.

Randomized, Double-Blind, Placebo-Controlled Trials in Healthy Human Cohorts

The investigation of DL-Ornithine's effects in humans has been approached through rigorous clinical trial designs to ensure objectivity and minimize bias. The gold standard for such research is the randomized, double-blind, placebo-controlled trial. In this design, healthy participants are randomly assigned to receive either the ornithine supplement or an identical-looking placebo. Neither the participants nor the researchers know who is receiving the active compound until the study is completed, a process known as "double-blinding." This methodology is crucial for determining the true physiological and psychological effects of ornithine by controlling for the placebo effect and other confounding variables.

One such study involved 52 healthy Japanese adults who reported experiencing slight stress and fatigue. nih.gov The participants were randomly divided into two groups, one receiving L-ornithine (a component of DL-Ornithine) daily for eight weeks and the other receiving a placebo. nih.govnih.gov This long-term approach was chosen to evaluate sustained effects beyond immediate, short-term responses. nih.gov Another study employed a double-blind, placebo-controlled, 2-way crossover design with 17 healthy volunteers to examine the effects of L-ornithine hydrochloride on physical fatigue. nih.govresearchgate.net This design is powerful because each participant serves as their own control, receiving both the placebo and the active supplement at different times. A further study investigated the impact of L-ornithine on mental stress using the Trier Social Stress Test (TSST) in a randomized, double-blind, placebo-controlled, parallel-group trial with 65 healthy participants. mdpi.com

These studies exemplify the standard methodologies used to generate reliable data on the effects of ornithine supplementation in healthy populations, forming the basis for understanding its potential applications.

Evaluation of Biomarkers and Subjective Outcomes

To provide a comprehensive assessment, clinical trials on ornithine evaluate both objective physiological markers (biomarkers) and subjective self-reported outcomes. This dual approach allows researchers to correlate internal biochemical changes with participants' perceived experiences of well-being.

Biomarkers: Key biomarkers often include stress hormones, which provide a window into the body's physiological stress response. In a study on healthy workers, serum levels of cortisol and dehydroepiandrosterone-sulphate (DHEA-S) were measured. nih.govresearchgate.net The ratio of cortisol to DHEA-S is considered a significant indicator of stress, as an imbalance may be linked to various physical and psychiatric conditions. nih.govoptimaldx.com Research has shown that L-ornithine supplementation can significantly decrease serum cortisol levels and, consequently, the cortisol/DHEA-S ratio compared to a placebo. nih.govnih.gov Another study focusing on physical fatigue measured biomarkers related to energy metabolism, such as serum triacylglycerol, ketone bodies, free fatty acids, and blood ammonia (B1221849) levels, to assess how ornithine might influence energy efficiency and waste product excretion. nih.govresearchgate.net

Subjective Outcomes: Subjective outcomes are typically captured using validated questionnaires. The Profile of Mood States (POMS) is a common tool used to measure shifts in mood, including dimensions like anger-hostility, fatigue, and vigor. nih.govmdpi.comresearchgate.net Sleep quality is another critical area of investigation, assessed with instruments such as the Athens Insomnia Scale (AIS) and the Ogri-Shirakawa-Azumi sleep inventory MA version (OSA-MA). nih.govresearchgate.net Studies have reported that participants taking L-ornithine experienced a significant reduction in self-reported anger and hostility and noted improvements in their perceived sleep quality. nih.govbreakingmuscle.com The subjective feeling of fatigue has also been measured using a visual analog scale (VAS), with results indicating that L-ornithine can significantly attenuate this sensation after a physical task. nih.govresearchgate.net

The following table summarizes findings from a key randomized controlled trial on L-ornithine supplementation in healthy adults.

| Outcome Measure | L-Ornithine Group | Placebo Group | Significance |

| Biomarker | |||

| Change in Cortisol/DHEA-S Ratio | Significant Decrease | No Significant Change | p < 0.05 |

| Subjective Outcomes | |||

| POMS: Anger-Hostility Score | Significant Decrease | No Significant Change | p < 0.05 |

| Perceived Sleep Quality | Improved | No Significant Change | Reported Improvement |

This table is based on data reported in a study by Miyake et al. (2014). nih.gov

Advanced Analytical and Spectroscopic Techniques in Research

Modern research on compounds like ornithine relies on sophisticated analytical techniques to understand their metabolic fate, mechanism of action, and for precise quantification in various applications.

Applications of LC-MS and NMR for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful platforms in the field of metabolomics, which involves the comprehensive study of metabolites in a biological system. In the context of ornithine research, these techniques can be used to trace the metabolic pathways influenced by ornithine supplementation.

LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This allows for the detection and quantification of a wide array of metabolites in biological fluids like blood or urine. For instance, LC-MS can be used to measure the levels of ornithine itself, as well as related amino acids in the urea (B33335) cycle such as citrulline and arginine, providing a detailed picture of how supplementation affects this critical pathway. youtube.com

While specific studies profiling the metabolome after DL-Ornithine dihydrochloride (B599025) administration are not prevalent, the principles of these techniques are broadly applied in amino acid research to elucidate biochemical pathways and identify novel biomarkers.

ESR Dosimetric Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique used to detect and characterize molecules with unpaired electrons, such as free radicals. nih.gov One of its significant applications is in radiation dosimetry, which is the measurement of absorbed doses of ionizing radiation. iaea.org

The most established ESR dosimetry system uses the amino acid alanine (B10760859). nih.goveprinstruments.com When crystalline alanine is exposed to ionizing radiation, stable free radicals are formed. eprinstruments.com The concentration of these radicals is directly proportional to the absorbed radiation dose. oup.comnist.gov An ESR spectrometer can measure the intensity of the signal from these radicals, allowing for a highly accurate and precise dose determination. eprinstruments.com

Key features of Alanine/ESR dosimetry include:

Tissue Equivalence: Alanine has radiation absorption properties similar to biological tissues, making it an excellent dosimeter for clinical and radiobiology applications. nih.govnist.gov

High Stability: The radiation-induced radicals in alanine are very stable, allowing for dose measurement long after the irradiation event. eprinstruments.com

Wide Dynamic Range: The technique can be used to measure a broad range of doses, from those used in radiotherapy to high doses used in industrial radiation processing. oup.com

While DL-Ornithine dihydrochloride is not a standard material for this application, the principles of ESR dosimetry, exemplified by the alanine system, showcase a sophisticated use of amino acids in physics and materials science. nih.gov The readout process is non-destructive, meaning the same dosimeter can be measured multiple times to improve the signal-to-noise ratio. eprinstruments.com

Synthetic and Biotechnological Approaches for Research Compounds

The production of ornithine for research and industrial applications has evolved from chemical synthesis to more sustainable and efficient biotechnological methods.

Enzymatic Conversion and Biotransformation Methods for Ornithine Synthesis

Microbial fermentation is now a primary method for producing L-ornithine. frontiersin.org This approach utilizes metabolically engineered microorganisms, most notably Corynebacterium glutamicum, to convert simple carbon sources like glucose into ornithine. nih.govresearchgate.net The process involves several key strategies:

Metabolic Engineering: Scientists modify the genetic makeup of the microorganism to enhance the metabolic pathway leading to ornithine production. This includes blocking competing pathways that divert precursors away from ornithine synthesis and deleting genes that convert ornithine into other compounds like citrulline. nih.gov

Enzyme Overexpression: The genes encoding key enzymes in the ornithine biosynthetic pathway, such as those of the argCJBD operon, are overexpressed to increase the metabolic flux towards the desired product. nih.gov

Cofactor Supply: The biosynthesis of ornithine is dependent on cofactors like NADPH. frontiersin.org Engineering strategies are employed to increase the intracellular supply of NADPH, for instance, by redirecting carbon flux through the pentose (B10789219) phosphate (B84403) pathway, thereby boosting ornithine yields. frontiersin.orgnih.gov

Alternative Substrates: Research also focuses on engineering strains that can utilize alternative, non-food carbon sources, such as xylose and arabinose from lignocellulosic biomass, to make the production process more sustainable. frontiersin.orgnih.gov

These biotransformation methods represent a shift towards greener and more cost-effective production of ornithine, providing the high-purity compounds necessary for rigorous scientific research. frontiersin.org

Design and Synthesis of Novel Ornithine Derivatives for Specific Research Purposes

The unique structure of ornithine, a non-proteinogenic amino acid, makes it a versatile scaffold for the design and synthesis of novel derivatives for specific research applications. nih.gov Researchers modify the ornithine backbone to create highly specific enzyme inhibitors, probes for metabolic studies, and functionalized building blocks for peptide synthesis and drug delivery systems. nbinno.comlifetein.com

Derivatives as Enzyme Inhibitors

A primary focus of ornithine-related research is the development of enzyme inhibitors, particularly for ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. nih.govresearchgate.net Elevated polyamine levels are associated with cancer cell growth, making ODC a key target for cancer chemoprevention and therapy. longdom.org

Design Strategy for ODC Inhibitors: The design of novel ODC inhibitors often aims to create compounds with higher potency than existing drugs like α-difluoromethylornithine (DFMO). acs.orgnih.gov One strategy involves maintaining the critical three-atom spacing between the terminal amine and the alpha-amino group, mimicking the natural substrate, while introducing cyclic structures to enhance conformational rigidity and specificity for ODC. acs.org Another approach involves modifying the ornithine substrate with different functional groups, such as an oxime moiety, to create inhibitors like 2-Amino-5-(Hydroxyimino) Pentanoic Acid (AHPA). longdom.org Computational docking and molecular dynamics simulations are frequently used to model the binding of these new derivatives to the ODC active site and predict their inhibitory potential. longdom.orgacs.org

Synthesis of ODC Inhibitors: A common synthetic route for novel ODC inhibitors begins with protected amino alcohols. For instance, Boc-protected amino alcohols can be coupled with 2-hydroxy-1H-isoindole-1,3(2H)-dione through a Mitsunobu reaction. nih.govacs.org The resulting intermediates are then treated with aqueous hydrazine (B178648) and subsequently deprotected using hydrochloric acid in dioxane to yield the final aminooxy inhibitor compounds in high yields. nih.govacs.org In a different approach, the inhibitor AHPA was synthesized starting from an L-glutamic acid derivative, (S)-5-(tert-butoxy)-4-[(tert-butoxycarbonyl)amino]-5-oxopentanoic acid. longdom.org

Research Findings: The efficacy of newly synthesized ornithine derivatives as ODC inhibitors is typically evaluated through in vitro enzyme activity assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these novel compounds against standards like DFMO.

Table 1: In Vitro Inhibitory Activity of Novel Ornithine Derivatives Against Human ODC

| Compound | ODC IC50 (µM) |

| DFMO | 130 acs.org |

| APA | 2.5 acs.org |

| Compound 5 | 0.033 acs.org |

| Compound 6 | 0.050 acs.org |

| Compound 7 | 0.019 acs.org |

| Compound 8 | 0.021 acs.org |

Table 2: Inhibitory Activity of N(alpha)-Substituted Ornithine Derivatives Against ArgE

| Compound | ArgE IC50 (µM) |

| N(alpha)-chloroacetyl-L-ornithine | 85 nih.gov |

| N(alpha)-trifluoroacetyl-L-ornithine | 200 nih.gov |

| N(alpha)-ethoxycarbonyl-L-ornithine | 410 nih.gov |

| N(alpha)-acetyl-D-ornithine | 230 nih.gov |

Derivatives for Peptide Synthesis and Bioconjugation

The side-chain primary amine of ornithine provides a valuable chemical handle for conjugation, making its derivatives essential tools in peptide chemistry and drug delivery research. nbinno.com

Design and Synthesis Strategy: To achieve site-specific modifications, researchers use ornithine derivatives with orthogonal protecting groups, such as N-tert-Butoxycarbonyl-N'-Fmoc-L-ornithine (Boc-Fmoc-L-ornithine). nbinno.com The Boc and Fmoc groups can be removed under different chemical conditions, allowing for the selective deprotection of either the alpha-amino group for peptide chain elongation or the side-chain epsilon-amino group for conjugation. nbinno.com This exposed side-chain amine serves as a precise attachment point for various molecules, including therapeutic agents, imaging probes, or polymers, using established chemistries like amide bond formation. nbinno.com These specialized derivatives are crucial for solid-phase peptide synthesis (SPPS), enabling the creation of complex, functionalized peptides. lifetein.com

Translational Studies and Applications: This strategy is pivotal in developing advanced drug delivery systems. nbinno.com For example, a tumor-targeting peptide can be synthesized incorporating Boc-Fmoc-L-ornithine. nbinno.com After peptide assembly, the side-chain amine can be deprotected and linked to a potent chemotherapeutic drug, creating a conjugate designed to deliver the payload specifically to cancer cells, thereby minimizing systemic toxicity. nbinno.com In addition to chemical synthesis, biosynthetic methods have been developed where the enzyme OspR is used to convert arginine residues to ornithine within a peptide sequence in vivo. nih.govacs.org This enzymatic approach creates a site-specific ornithine residue that can serve as a point for further modification, offering a powerful tool for peptide engineering. nih.govacs.org Fluorescently labeled ornithine analogs are also synthesized to serve as probes for tracking metabolic processes in real-time cellular assays. lifetein.com

Future Directions and Research Opportunities

Elucidation of Novel Metabolic Pathways and Interactions

While DL-Ornithine is well-known for its role in the urea (B33335) cycle and as a precursor for polyamines, its metabolic influence extends to a complex network of interconnected pathways. Future research will focus on fully elucidating these interactions to understand its broader physiological significance. Ornithine sits (B43327) at a metabolic crossroads, influencing the synthesis of several key amino acids, including arginine, proline, and glutamate. patsnap.comnih.govnih.gov

The conversion between these amino acids is crucial for nitrogen balance and cellular homeostasis. patsnap.comcreative-proteomics.com For instance, the synthesis of arginine from ornithine is a key step in the urea cycle, but this pathway can be influenced by the metabolic demands of the cell. patsnap.comnih.gov Similarly, ornithine can be converted to proline and glutamate, which are vital for processes like collagen formation and neurotransmitter function. patsnap.com The interconversion of these amino acids is regulated by the metabolite pyrroline-5-carboxylate, which acts as a modulator of these pathways. semanticscholar.org

Furthermore, ornithine metabolism is intricately linked to the production of nitric oxide (NO), a critical signaling molecule. researchgate.netresearchgate.net The synthesis of NO from arginine is a key pathway in macrophage-mediated immune responses and vascular function. frontiersin.org Since ornithine is a precursor to arginine, its availability can indirectly influence NO production. metwarebio.com Research into these interconnected pathways will provide a more complete picture of ornithine's metabolic role.

Advanced Mechanistic Studies on Cellular and Systemic Effects

The cellular and systemic effects of ornithine are multifaceted, influencing everything from cell growth to immune response. creative-proteomics.com As a precursor for polyamines like putrescine, spermidine, and spermine, ornithine plays a fundamental role in cell proliferation, differentiation, and apoptosis. patsnap.commetwarebio.com These polyamines are essential for stabilizing DNA, protein synthesis, and cell signaling. metwarebio.com

Advanced mechanistic studies are needed to fully understand how ornithine and its downstream metabolites regulate these fundamental cellular processes. For example, in keratinocytes, ornithine is crucial for the synthesis of urea, polyamines, and precursors for collagen, highlighting its importance in skin metabolism and tissue repair. nih.govmdpi.com Systemically, ornithine metabolism is a key determinant of macrophage function and immune modulation. frontiersin.org Macrophages can metabolize arginine via two competing pathways: one leading to the production of nitric oxide (M1 phenotype) and the other to ornithine and urea (M2 phenotype). frontiersin.org This metabolic switch is critical in shaping the immune response during infection and inflammation.

Exploration of DL-Ornithine Dihydrochloride (B599025) in Emerging Disease Models

Dysregulation of ornithine metabolism has been implicated in a variety of diseases, making it a promising target for therapeutic intervention. biocrates.com Researchers are actively exploring the role of DL-Ornithine dihydrochloride in a range of emerging disease models.

In the context of liver disease, particularly non-alcoholic fatty liver disease (NAFLD), L-ornithine L-aspartate (LOLA) has shown hepatoprotective properties. nih.govgastro-j.rukarger.com Studies suggest that LOLA's beneficial effects may stem from its ability to be metabolized into L-glutamine, L-arginine, and glutathione, which have anti-inflammatory and antioxidant properties. nih.gov In animal models of non-alcoholic steatohepatitis (NASH), LOLA has been shown to prevent myosteatosis, a condition characterized by fatty infiltration of muscle. nih.gov

In neurodegenerative diseases, such as Parkinson's disease, disturbed ornithine metabolism has been linked to disease progression. biocrates.comnih.govcambridge.org L-Ornithine L-aspartate has been shown to restore mitochondrial function in in vitro models of Parkinson's, suggesting a potential neuroprotective role. nih.govmdpi.comresearchgate.net The compound's ability to cross the blood-brain barrier and influence mitochondrial function makes it an interesting candidate for further investigation. nih.govmdpi.com

The role of ornithine in cancer is also an active area of research. biocrates.com The enzyme ornithine decarboxylase (ODC), which converts ornithine to putrescine, is often upregulated in cancer cells and is a target for cancer therapy. biocrates.comfrontiersin.org

This compound in Disease Models

| Disease Model | Key Findings | Potential Mechanism of Action |

|---|---|---|

| Non-alcoholic Fatty Liver Disease (NAFLD) | L-ornithine L-aspartate (LOLA) demonstrates hepatoprotective effects and reduces liver enzyme activities. nih.govgastro-j.ru | Metabolized into L-glutamine, L-arginine, and glutathione, which possess anti-inflammatory and antioxidant properties. nih.gov |

| Parkinson's Disease | L-ornithine L-aspartate restores mitochondrial function in in vitro models. nih.govmdpi.comresearchgate.net | Improves mitochondrial function and modulates intracellular calcium homeostasis. nih.govmdpi.com |

| Cancer | Ornithine decarboxylase (ODC), an enzyme in the ornithine pathway, is a target for cancer therapy. biocrates.comfrontiersin.org | Inhibition of ODC can suppress tumor growth and vascularization. aacrjournals.org |

Development of Targeted Therapies Based on Ornithine Metabolism

The central role of ornithine in various metabolic pathways makes it an attractive target for the development of novel therapies. A key strategy involves the inhibition of enzymes that regulate ornithine metabolism, such as ornithine decarboxylase (ODC). ODC is a rate-limiting enzyme in polyamine synthesis and its inhibition has been explored as a treatment for cancer and other conditions characterized by excessive cell proliferation. patsnap.com Difluoromethylornithine (DFMO), a well-known ODC inhibitor, has been investigated in clinical trials for various cancers, including neuroblastoma and triple-negative breast cancer. patsnap.comnih.gov Researchers are also developing dual inhibitors that target ODC and other signaling pathways to enhance anti-tumor effects. frontiersin.org

Another therapeutic approach is gene therapy, particularly for genetic disorders of the urea cycle, such as Ornithine Transcarbamylase (OTC) deficiency. nih.govcgtlive.comchildrenshospital.org This disorder leads to the accumulation of toxic ammonia (B1221849) in the blood. metwarebio.com Gene therapy aims to deliver a functional copy of the OTC gene to restore enzyme activity. nih.govnih.gov Clinical trials using adeno-associated virus (AAV) vectors to deliver the OTC gene are underway. nih.govresearchgate.net

Furthermore, mRNA-based therapies are being developed for urea cycle disorders. nih.govnih.govscienceopen.comnucdf.orgbiorxiv.org This approach involves delivering mRNA that codes for the deficient enzyme, allowing the body's own cellular machinery to produce the functional protein. nih.govnucdf.org mRNA therapies encapsulated in lipid nanoparticles have shown promise in preclinical models of several urea cycle disorders, including OTC deficiency. nih.govimarcgroup.com

Therapeutic Strategies Targeting Ornithine Metabolism

| Therapeutic Strategy | Target | Disease Application | Status |

|---|---|---|---|

| Enzyme Inhibition (e.g., DFMO) | Ornithine Decarboxylase (ODC) | Cancer (e.g., Neuroblastoma, Breast Cancer) frontiersin.orgpatsnap.comnih.govumn.edu | Clinical Trials patsnap.com |

| Gene Therapy | Ornithine Transcarbamylase (OTC) gene | Ornithine Transcarbamylase Deficiency nih.govcgtlive.comchildrenshospital.orgnih.gov | Clinical Trials nih.govresearchgate.net |

| mRNA Therapy | mRNA for deficient urea cycle enzymes | Urea Cycle Disorders (including OTC deficiency) nih.govnih.govscienceopen.comimarcgroup.comalliedmarketresearch.com | Preclinical and Clinical Trials nih.gov |

Integration with Omics Technologies for Comprehensive Biological Understanding

The advent of "omics" technologies, such as metabolomics and proteomics, has revolutionized the study of complex biological systems. These high-throughput approaches are being increasingly integrated into ornithine research to gain a comprehensive understanding of its metabolic network and its dysregulation in disease.

Metabolomics, the large-scale study of small molecules, has been instrumental in identifying alterations in ornithine metabolism in various pathological states. For example, in severe COVID-19 patients, metabolomic analyses have revealed a significant dysregulation of the ornithine cycle. nih.govfrontiersin.orgnih.gov Levels of ornithine and related metabolites were found to be highly correlated with inflammatory markers ("cytokine storms") and coagulation issues, suggesting that ornithine cycle dysregulation may be a potential pathogenic factor in the disease. nih.govfrontiersin.orgnih.gov Similar studies have identified changes in the urea cycle in COVID-19 patients, with decreased arginine and increased ornithine levels, indicating metabolic reprogramming during the course of the infection. jci.orgersnet.org

Proteomics, the study of the entire set of proteins, can provide insights into the expression and activity of enzymes involved in ornithine metabolism. By combining metabolomic and proteomic data, researchers can construct detailed models of metabolic pathways and identify key regulatory points. This integrated approach is crucial for understanding the complex interplay between different metabolic pathways and for identifying novel therapeutic targets.

Application of Omics Technologies in Ornithine Research

| Omics Technology | Application in Ornithine Research | Example Study |

|---|---|---|

| Metabolomics | Identifies and quantifies ornithine and related metabolites in biological samples to understand metabolic shifts in disease. | Studies on severe COVID-19 patients revealed dysregulation of the ornithine cycle correlated with inflammation and coagulation. nih.govfrontiersin.orgnih.gov |

| Proteomics | Analyzes the expression levels and post-translational modifications of enzymes and proteins involved in ornithine metabolic pathways. | Can be used to identify changes in the expression of urea cycle enzymes in response to disease or therapeutic intervention. |

Challenges and Perspectives in Translating Research Findings to Clinical Applications

Despite the promising research into the therapeutic potential of modulating ornithine metabolism, there are several challenges to translating these findings into clinical applications. The development of targeted therapies, such as enzyme inhibitors, requires a deep understanding of the enzyme's structure and mechanism of action to ensure specificity and minimize off-target effects.

Gene therapy for urea cycle disorders, while promising, faces hurdles related to the safe and efficient delivery of the genetic material to the target cells. nih.gov Long-term expression and potential immune responses to the viral vectors are also significant considerations. nih.gov Similarly, while mRNA therapies offer a transient and potentially safer alternative, they require repeated administration to maintain therapeutic levels of the enzyme. biorxiv.org

Furthermore, the complexity of ornithine's metabolic network means that altering one part of the pathway could have unintended consequences elsewhere. A comprehensive understanding of these interactions is essential before new therapies can be safely implemented in humans. The high cost of developing and manufacturing these advanced therapies also presents a significant barrier to their widespread clinical use. accessnewswire.com

Despite these challenges, the future of ornithine-based research is bright. Continued investment in basic and clinical research, coupled with advancements in drug delivery and gene-editing technologies, will likely lead to the development of new and effective treatments for a range of diseases in the coming years.

Q & A

Q. How can conflicting toxicity profiles of DL-ornithine derivatives be reconciled in preclinical studies?

- Methodological Answer : Toxicity varies with substituents (e.g., 2-(difluoromethyl)-DL-ornithine shows neurotoxicity at 1364 µg/kg in rats). Use structure-activity relationship (SAR) models to predict toxicity. For racemic mixtures, isolate enantiomers via preparative chromatography and test individually .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products